Cas no 16673-85-1 (4(3H)-Pyrimidinone,6-methyl-2-(phenylmethyl)-)

4(3H)-Pyrimidinone,6-methyl-2-(phenylmethyl)- structure
16673-85-1 structure
Product Name:4(3H)-Pyrimidinone,6-methyl-2-(phenylmethyl)-
CAS No:16673-85-1
MF:C12H12N2O
MW:200.236482620239
CID:179757
PubChem ID:135447970
Update Time:2025-04-19

4(3H)-Pyrimidinone,6-methyl-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,6-methyl-2-(phenylmethyl)-
    • 2-benzyl-6-methyl-1H-pyrimidin-4-one
    • 2-benzyl-6-methyl-4(3H)-pyrimidinone
    • 2-benzyl-4-methyl-1,6-dihydro-6-pyrimidone
    • 2-Benzyl-6-methyl-3H-pyrimidin-4-on
    • 2-benzyl-6-methyl-3H-pyrimidin-4-one
    • 2-benzyl-6-methyl-4(3H)-pyrimidone
    • 2-benzyl-6-methylpyrimidin-4(3H)-one
    • AC1L7V08
    • NSC246043
    • SureCN5935814
    • 2-benzyl-4-methyl-1,6-dihydro-6pyrimidone
    • DTXSID00311845
    • 16673-85-1
    • 2 -benzyl-4-methyl-1,6-dihydro-6-pyrimidone
    • SCHEMBL5935814
    • 2-benzy-4-methyl-1,6-dihydro-6-pyrimidone
    • NSC-246043
    • 2-benzyl-4-methyl-1.6-dihydro-6-pyrimidone
    • Inchi: 1S/C12H12N2O/c1-9-7-12(15)14-11(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
    • InChI Key: DTAMCJGTKKZYAN-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)N=C(CC2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 200.09506
  • Monoisotopic Mass: 200.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 340.7°Cat760mmHg
  • Flash Point: 159.9°C
  • Refractive Index: 1.597
  • PSA: 41.46
  • LogP: 2.08140
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